![molecular formula C11H9BrN2O B3171306 5-Bromo-2-(3-pyridinyloxy)aniline CAS No. 946665-28-7](/img/structure/B3171306.png)
5-Bromo-2-(3-pyridinyloxy)aniline
Overview
Description
5-Bromo-2-(3-pyridinyloxy)aniline: is an organic compound with the molecular formula C11H9BrN2O and a molecular weight of 265.12 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is characterized by the presence of a bromine atom, a pyridine ring, and an aniline group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-pyridinyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-pyridinyloxy)aniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Common Reagents and Conditions:
Bromination: Br2 and FeBr3 as a catalyst.
Suzuki–Miyaura Coupling: Palladium catalyst, organoboron compound, and a base such as K2CO3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a brominated derivative, while Suzuki–Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-(3-pyridinyloxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be used in the development of drugs targeting specific biological pathways, particularly those involving kinase inhibition.
Kinase Inhibition Studies
Research has indicated that compounds similar to this compound can inhibit p38 MAP kinase, which is involved in inflammatory responses and various diseases, including cancer. This makes it a candidate for developing anti-inflammatory and anticancer agents .
Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. It has been employed in assays to investigate the role of specific proteins in cellular signaling pathways, highlighting its importance in understanding disease mechanisms .
Synthesis of Metal Complexes
This compound has been used to synthesize metal complexes that exhibit significant antibacterial activity. These complexes have been tested against various bacterial strains, demonstrating potential therapeutic applications against infections .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of metal complexes formed with this compound. The results showed that these complexes exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Kinase Inhibition
In another research project, derivatives of this compound were synthesized and evaluated for their ability to inhibit p38 MAP kinase. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory potency, paving the way for new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-pyridinyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- 5-Bromo-2-(2-pyridinyloxy)aniline
- 5-Bromo-2-(4-pyridinyloxy)aniline
- 2-(3-Pyridinyloxy)aniline
Comparison: 5-Bromo-2-(3-pyridinyloxy)aniline is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Biological Activity
5-Bromo-2-(3-pyridinyloxy)aniline (CAS Number: 946665-28-7) is an organic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry and proteomics. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 265.12 g/mol
- Structure : The compound features a bromine atom and a pyridinyloxy group, which influence its reactivity and biological interactions.
Biological Activity Overview
This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, potentially influencing enzymatic activity or receptor binding. The presence of the bromine atom may enhance lipophilicity, allowing better interaction with hydrophobic sites on proteins.
Case Study 1: Proteomics Research
In a study focused on proteomics, this compound was utilized as a probe to investigate protein interactions. The compound demonstrated significant binding affinity to target proteins involved in cellular signaling pathways, indicating its potential as a tool for elucidating protein functions in complex biological systems .
Case Study 2: Mutagenicity Assessment
A study aimed at assessing the mutagenic potential of various anilines included this compound. The Ames test results indicated that this compound exhibited low mutagenic activity in bacterial strains, suggesting a favorable safety profile for further development .
Comparative Biological Activity
Toxicological Profile
The compound is classified as an irritant, necessitating caution during handling. Toxicity assessments indicate that while it possesses some hazardous properties, its overall risk is manageable within controlled laboratory settings .
Properties
IUPAC Name |
5-bromo-2-pyridin-3-yloxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSCDJZSATFDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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